molecular formula C25H23NO5 B14009772 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

Cat. No.: B14009772
M. Wt: 417.5 g/mol
InChI Key: JFRYXWXKINJHEU-UHFFFAOYSA-N
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Description

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . Structurally, this compound features a 2-phenoxyethyl substituent on the amino group, which distinguishes it from other Fmoc-protected amino acids. Its molecular formula is C₂₅H₂₃NO₅, with a molecular weight of approximately 433.45 g/mol (calculated).

The compound’s primary application lies in peptide synthesis, where it serves as a building block to introduce the 2-phenoxyethylamino moiety into peptide chains. This structural motif may influence peptide solubility, stability, or bioactivity, depending on the target application.

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

InChI

InChI=1S/C25H23NO5/c27-24(28)16-26(14-15-30-18-8-2-1-3-9-18)25(29)31-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28)

InChI Key

JFRYXWXKINJHEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid

Detailed Synthetic Steps

Step 1: Preparation of 2-phenoxyethylamine intermediate
  • Starting from commercially available phenol derivatives, the 2-phenoxyethylamine is synthesized via nucleophilic substitution reactions.
  • The phenol is reacted with 2-chloroethylamine or a related alkyl halide under basic conditions to yield 2-phenoxyethylamine.
Step 2: Fmoc Protection of 2-phenoxyethylamine
  • The amino group of 2-phenoxyethylamine is protected by reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
  • This reaction is carried out in anhydrous solvents such as dichloromethane or dimethylformamide under basic conditions (e.g., using N,N-diisopropylethylamine or triethylamine) to neutralize the generated hydrochloric acid.
  • Typical reaction temperatures range from 0 °C to room temperature to control reaction rates and prevent side reactions.
Step 3: Coupling with Glycine or Glycine Derivative
  • The Fmoc-protected 2-phenoxyethylamine is then coupled with glycine or a glycine derivative to form the amino acid backbone.
  • Coupling agents such as 1-hydroxy-7-azabenzotriazole (HOAt) or N,N'-diisopropylcarbodiimide (DIC) are used to activate the carboxyl group of glycine.
  • The reaction proceeds under mild conditions to form the amide bond linking the amino acid and the 2-phenoxyethyl moiety.
Step 4: Acidic Workup and Purification
  • After the coupling reaction, the product is isolated by aqueous acidic workup to remove unreacted amines and side products.
  • Purification is typically achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
  • The final product is obtained as a white to off-white solid with high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Notes
Fmoc Protection Fmoc-Cl, DIPEA (base) Dichloromethane (DCM) 0 °C to RT Anhydrous conditions required
Coupling with Glycine Glycine, DIC, HOAt Dimethylformamide (DMF) RT Inert atmosphere recommended
Workup Acidic aqueous solution (e.g., HCl) Water RT Removal of impurities
Purification Column chromatography or preparative HPLC Various RT Ensures high purity and yield

Analytical Characterization

  • The reaction progress and product purity are monitored by High Performance Liquid Chromatography (HPLC).
  • Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^13C) is used to verify the chemical structure.
  • Elemental analysis may be employed for further confirmation of compound composition.

Research Findings and Notes on Preparation

  • The Fmoc group is widely used for amine protection in peptide synthesis due to its stability under neutral and basic conditions and easy removal under mild acidic or basic conditions.
  • The introduction of the 2-phenoxyethyl substituent can influence the compound's solubility and biological activity, making the synthesis of this derivative valuable for medicinal chemistry applications.
  • The use of coupling agents such as HOAt and carbodiimides ensures efficient amide bond formation with minimal racemization or side reactions.
  • Maintaining an inert atmosphere and anhydrous conditions throughout the synthesis is critical to prevent hydrolysis and ensure high yields.
  • Purification techniques like preparative HPLC are essential for isolating the compound in a form suitable for biological evaluation or further synthetic transformations.

Summary Table of Preparation Method

Aspect Description
Starting Materials 2-phenoxyethylamine, Fmoc-Cl, glycine or derivatives
Key Reactions Fmoc protection, amide bond formation via carbodiimide coupling
Solvents Dichloromethane, dimethylformamide
Reaction Conditions 0 °C to room temperature, inert atmosphere, anhydrous conditions
Purification Chromatography (column or preparative HPLC)
Analytical Techniques HPLC, MS, NMR, elemental analysis
Challenges Control of reaction conditions to prevent side reactions and ensure high purity

Chemical Reactions Analysis

Types of Reactions

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenoxyethyl bromide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the synthesis of peptides and proteins for biological studies.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing it from reacting with other reagents. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild conditions using a base such as piperidine, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Table 1: Structural Features of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent on Amino Group Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound (Target) 2-Phenoxyethyl C₂₅H₂₃NO₅ 433.45 Peptide synthesis
Fmoc-(4-aminophenyl)acetic acid 4-Aminophenyl C₂₃H₁₉NO₄ 385.40 Solid-phase linker chemistry
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine C₂₀H₂₁N₃O₄ 391.40 Drug discovery scaffolds
2-(2,5-Difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 2,5-Difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 Bioactive peptide design
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(pentyl)amino)acetic acid Pentyl C₂₂H₂₅NO₄ 391.44 Hydrophobic peptide sequences

Key Observations :

  • The 2-phenoxyethyl group in the target compound introduces both aromatic (phenyl) and ether (ethoxy) functionalities, enhancing solubility in organic solvents compared to purely aliphatic derivatives (e.g., pentyl-substituted) .
  • Piperazine-containing analogs (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) are used in drug discovery due to their ability to modulate pharmacokinetic properties .
  • Fluorinated derivatives (e.g., 2,5-difluorophenyl) improve metabolic stability and binding affinity in therapeutic peptides .

Biological Activity

2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid, commonly referred to as Fmoc-phenoxyethylglycine, is a synthetic amino acid derivative notable for its applications in pharmaceutical chemistry and biochemistry. This compound is characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a critical role in its stability and reactivity during synthesis and biological interactions.

The molecular formula of this compound is C23H26N2O5C_{23}H_{26}N_{2}O_{5}, with a molecular weight of approximately 410.46 g/mol. The structure includes functional groups that enhance its solubility and reactivity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC23H26N2O5
Molecular Weight410.46 g/mol
CAS Number150114-97-9
Purity>98% (HPLC)
AppearanceWhite to light yellow powder

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The Fmoc group provides stability during chemical reactions, while the phenoxyethyl moiety enhances hydrophobic interactions with biological targets. This interaction can modulate enzyme activity or receptor binding, leading to various physiological effects.

Biological Applications

  • Pharmaceutical Development : Fmoc-phenoxyethylglycine serves as a precursor in the synthesis of peptide-based drugs. Its unique structure allows for the incorporation into larger peptide chains, facilitating the design of therapeutics targeting specific pathways.
  • Enzyme Inhibition Studies : Research indicates that compounds similar to Fmoc-phenoxyethylglycine can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for diseases such as cancer and diabetes.
  • Protein-Ligand Interaction Studies : This compound is utilized in studying protein-ligand interactions, aiding in the understanding of binding affinities and mechanisms that are crucial for drug design.

Case Studies

  • Study on Enzyme Activity : A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of Fmoc derivatives on proteases involved in cancer progression. The results indicated significant inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent .
  • Peptide Synthesis Applications : In a recent publication, researchers demonstrated the use of Fmoc-phenoxyethylglycine in solid-phase peptide synthesis (SPPS). The incorporation of this amino acid improved the yield and purity of synthesized peptides targeted for immunotherapy .
  • Binding Affinity Assessment : A study conducted to evaluate binding affinities of various Fmoc-protected amino acids showed that Fmoc-phenoxyethylglycine exhibited favorable binding characteristics with certain G-protein coupled receptors (GPCRs), suggesting its utility in drug discovery .

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